3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde
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Overview
Description
3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with difluoromethoxy, hydroxy, and methoxy groups
Preparation Methods
The synthesis of 3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the O-alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents. The reaction typically requires the use of potassium carbonate and potassium iodide in acetone under reflux conditions . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic effects in treating conditions like pulmonary fibrosis.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the TGF-β1/Smad signaling pathway, which plays a crucial role in the epithelial-mesenchymal transformation process. This inhibition leads to reduced expression of proteins associated with fibrosis, such as α-SMA and collagen .
Comparison with Similar Compounds
3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde can be compared with similar compounds like 4-difluoromethoxy-3-hydroxybenzaldehyde and 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid. These compounds share similar structural features but differ in their specific substituents and chemical properties. The presence of the difluoromethoxy group in this compound enhances its hydrogen-bonding capabilities compared to its methylated analogues .
Properties
IUPAC Name |
3-(difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-6-2-5(4-12)3-7(8(6)13)15-9(10)11/h2-4,9,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDSSDBNIAAOGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)OC(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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